

# Synthesis and Characterization of 1,2-Benzisothiazol-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Benzisothiazol-5-amine

Cat. No.: B1266306

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This technical guide provides a comprehensive overview of the synthesis and characterization of **1,2-Benzisothiazol-5-amine**, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol, presents a thorough characterization of the compound through various spectroscopic methods, and includes relevant experimental workflows and diagrams to support researchers in their endeavors.

## Introduction

1,2-Benzisothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention due to their diverse biological activities. Derivatives of this scaffold have been explored for their potential as antimicrobial, anticancer, and antipsychotic agents.<sup>[1][2][3]</sup> The introduction of an amino group at the 5-position of the benzisothiazole ring system yields **1,2-Benzisothiazol-5-amine**, a versatile intermediate for the synthesis of more complex molecules with potential pharmacological applications. This guide focuses on a common and effective method for its preparation and provides a detailed analysis of its structural and physicochemical properties.

## Synthesis of 1,2-Benzisothiazol-5-amine

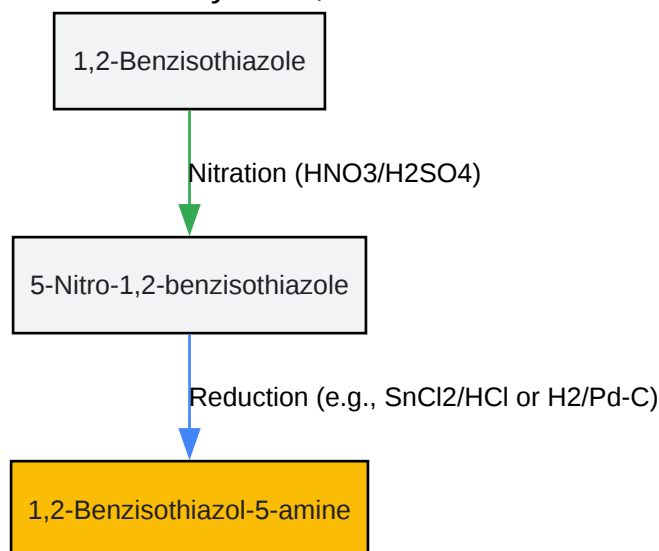
A prevalent and effective method for the synthesis of **1,2-Benzisothiazol-5-amine** involves a two-step process starting from a suitable benzisothiazole precursor. The general strategy

involves the nitration of the benzisothiazole ring followed by the reduction of the resulting nitro-intermediate to the desired amine.

## Synthetic Pathway

The synthesis commences with the nitration of a 1,2-benzisothiazole derivative to introduce a nitro group at the 5-position, yielding 5-nitro-1,2-benzisothiazole. This intermediate is then subjected to a reduction reaction to convert the nitro group into a primary amine, affording the target compound, **1,2-Benzisothiazol-5-amine**.

### Synthetic Pathway for 1,2-Benzisothiazol-5-amine



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### Synthetic Pathway for **1,2-Benzisothiazol-5-amine**

## Experimental Protocol: Reduction of 5-Nitro-1,2-benzisothiazole

This protocol details the reduction of 5-nitro-1,2-benzisothiazole to **1,2-Benzisothiazol-5-amine** using tin(II) chloride, a common and effective method for the reduction of aromatic nitro compounds.<sup>[4][5][6][7][8]</sup>

Materials and Reagents:

- 5-Nitro-1,2-benzisothiazole
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-nitro-1,2-benzisothiazole (1.0 equivalent) in ethanol.
- **Addition of Reducing Agent:** To the stirred suspension, add tin(II) chloride dihydrate (3.0-5.0 equivalents) portion-wise.
- **Acidification and Reflux:** Carefully add concentrated hydrochloric acid dropwise to the mixture. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

- Workup:
  - Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Caution: This is an exothermic reaction.
  - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure **1,2-Benzisothiazol-5-amine**.

## Characterization of 1,2-Benzisothiazol-5-amine

The structure and purity of the synthesized **1,2-Benzisothiazol-5-amine** can be confirmed by a combination of spectroscopic techniques.

### Physicochemical Properties

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> S
Molecular Weight	150.20 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	Not available

### Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1,2-Benzisothiazol-5-amine** based on the analysis of related aromatic amines and benzisothiazole derivatives.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~8.5	s	1H	H-3
~7.7	d	1H	H-7
~7.2	d	1H	H-6
~6.8	dd	1H	H-4
~4.0	br s	2H	-NH <sub>2</sub>
Solvent: DMSO-d <sub>6</sub>			

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~165	C-3
~150	C-7a
~145	C-5
~125	C-7
~120	C-3a
~115	C-6
~110	C-4
Solvent: DMSO-d <sub>6</sub>	

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium	N-H stretching (asymmetric and symmetric)
3100-3000	Weak	Aromatic C-H stretching
1650-1580	Medium	N-H bending (scissoring)
1620-1580	Medium	Aromatic C=C stretching
1335-1250	Strong	Aromatic C-N stretching
910-665	Broad	N-H wagging

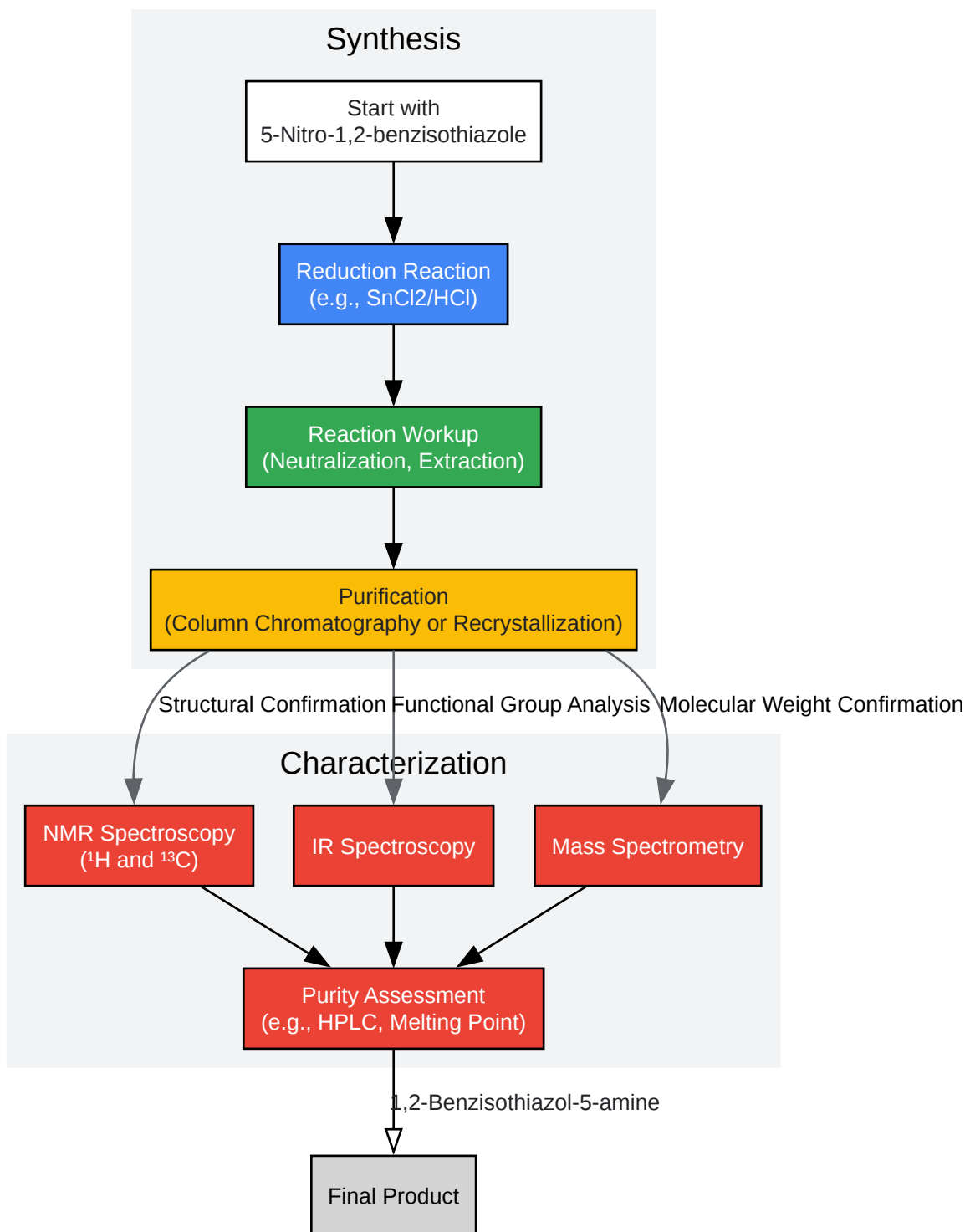
Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
150	[M] <sup>+</sup> (Molecular ion)
123	[M - HCN] <sup>+</sup>
105	[M - S - NH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Workflow and Logic

The synthesis and characterization of **1,2-Benzisothiazol-5-amine** follow a logical progression of steps designed to ensure the successful formation and verification of the target compound.

## General Experimental Workflow

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General Experimental Workflow

## Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of **1,2-Benzisothiazol-5-amine**. The detailed experimental protocol for the reduction of the nitro precursor, coupled with the comprehensive predicted spectroscopic data, offers researchers a solid starting point for their work with this compound. The provided workflows and diagrams aim to facilitate a clear understanding of the synthetic and analytical processes involved. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

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